molecular formula C7H6ClN3O2S B597173 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1363381-40-1

4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B597173
CAS No.: 1363381-40-1
M. Wt: 231.654
InChI Key: NYNPBYKQGURQND-UHFFFAOYSA-N
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Description

4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolo[2,3-D]pyrimidine core, which is a fused bicyclic system, with a chlorine atom at the 4-position and a methylsulfonyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step processes that start with readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-2-(methylsulfonyl)pyrimidine with suitable reagents can lead to the formation of the desired pyrrolo[2,3-D]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-D]pyrimidine derivatives such as:

Uniqueness

What sets 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a chlorine atom and a methylsulfonyl group allows for diverse chemical modifications and interactions with biological targets, enhancing its potential as a versatile compound in research and industry .

Properties

IUPAC Name

4-chloro-5-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c1-14(12,13)4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNPBYKQGURQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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